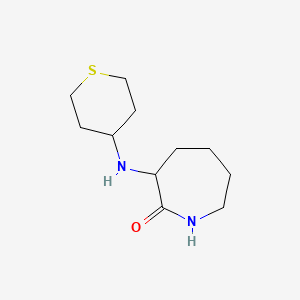
N-(pyridin-2-ylmethyl)quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)quinolin-3-amine, also known as PMQA, is a chemical compound that belongs to the quinoline family. PMQA has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to increase the expression of tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In bacteria, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-2-ylmethyl)quinolin-3-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. N-(pyridin-2-ylmethyl)quinolin-3-amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-(pyridin-2-ylmethyl)quinolin-3-amine has some limitations, including its potential toxicity and lack of selectivity against normal cells.
Zukünftige Richtungen
There are several future directions for research involving N-(pyridin-2-ylmethyl)quinolin-3-amine. One potential direction is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine, including its interactions with DNA and other cellular components. Another potential direction is to explore the use of N-(pyridin-2-ylmethyl)quinolin-3-amine in combination with other drugs or therapeutic agents to enhance its efficacy and reduce potential toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)quinolin-3-amine in animal models and clinical trials.
Synthesemethoden
N-(pyridin-2-ylmethyl)quinolin-3-amine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-aminomethylpyridine, followed by the addition of sodium borohydride and subsequent oxidation with manganese dioxide. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)quinolin-3-amine has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)

![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)